molecular formula C10H11NO2 B14030208 (E)-6-methoxy-2,3-dihydro-1H-inden-1-one oxime

(E)-6-methoxy-2,3-dihydro-1H-inden-1-one oxime

Cat. No.: B14030208
M. Wt: 177.20 g/mol
InChI Key: IBGZGCQWOXMORO-KHPPLWFESA-N
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Description

(E)-6-methoxy-2,3-dihydro-1H-inden-1-one oxime is an organic compound belonging to the oxime class Oximes are characterized by the presence of a hydroxylamine group (-NOH) attached to a carbon atom

Preparation Methods

The synthesis of (E)-6-methoxy-2,3-dihydro-1H-inden-1-one oxime typically involves the reaction of 6-methoxy-2,3-dihydro-1H-inden-1-one with hydroxylamine hydrochloride in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion to the oxime .

Chemical Reactions Analysis

(E)-6-methoxy-2,3-dihydro-1H-inden-1-one oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The oxime group can participate in substitution reactions, particularly with electrophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Scientific Research Applications

(E)-6-methoxy-2,3-dihydro-1H-inden-1-one oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-6-methoxy-2,3-dihydro-1H-inden-1-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes or receptors, thereby inhibiting their activity. This interaction can lead to various biological effects, depending on the target molecule .

Comparison with Similar Compounds

(E)-6-methoxy-2,3-dihydro-1H-inden-1-one oxime can be compared with other oxime compounds such as pralidoxime, obidoxime, and methoxime. These compounds share the oxime functional group but differ in their overall structure and specific applications. For instance, pralidoxime is widely used as an antidote for organophosphate poisoning, while this compound is primarily used in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

(NZ)-N-(6-methoxy-2,3-dihydroinden-1-ylidene)hydroxylamine

InChI

InChI=1S/C10H11NO2/c1-13-8-4-2-7-3-5-10(11-12)9(7)6-8/h2,4,6,12H,3,5H2,1H3/b11-10-

InChI Key

IBGZGCQWOXMORO-KHPPLWFESA-N

Isomeric SMILES

COC1=CC\2=C(CC/C2=N/O)C=C1

Canonical SMILES

COC1=CC2=C(CCC2=NO)C=C1

Origin of Product

United States

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